2-Fluoronoraristeromycin
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN5O3 |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-4-(6-amino-2-fluoropurin-9-yl)cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C10H12FN5O3/c11-10-14-8(12)5-9(15-10)16(2-13-5)3-1-4(17)7(19)6(3)18/h2-4,6-7,17-19H,1H2,(H2,12,14,15)/t3-,4+,6+,7-/m1/s1 |
InChI Key |
AJVKXNXJKJUXAE-LPWJYYESSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=C(N=C32)F)N |
Canonical SMILES |
C1C(C(C(C1O)O)O)N2C=NC3=C(N=C(N=C32)F)N |
Synonyms |
2-fluoronoraristeromycin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Fluoronoraristeromycin
Established Stereoselective Synthesis Pathways
The primary approach to synthesizing 2-Fluoronoraristeromycin involves a series of stereocontrolled reactions to construct the carbocyclic core and attach the fluorinated purine (B94841) base.
Palladium-Coupling Reaction Applications in Carbocyclic Nucleoside Synthesis
A key step in the synthesis of this compound is the palladium-catalyzed coupling of a purine derivative with a carbocyclic precursor. nih.govnih.gov This method provides a convergent and direct route for creating the crucial carbon-nitrogen bond found in carbocyclic nucleosides. rsc.org Specifically, the synthesis involves the reaction of the sodium salt of 2-fluoroadenine (B1664080) with (1S, 4R)-cis-4-acetoxy-2-cyclopenten-1-ol in the presence of a palladium catalyst. nih.govnih.gov This reaction yields (1S,4R)-4-(6-amino-2-fluoro-9H-purin-9-yl)cyclopent-2-en-1-ol, a key intermediate in the synthesis of this compound. nih.govnih.gov Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying nucleoside structures, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov
The versatility of palladium-catalyzed reactions extends to the synthesis of a variety of carbocyclic nucleoside analogues, including those with 5-alkynyl and 5-alkenyl uracil (B121893) modifications. thieme-connect.com Different types of palladium-catalyzed couplings, such as Sonogashira, Stille, and Heck reactions, have been employed to create a diverse range of these analogues. thieme-connect.com Furthermore, solid-phase synthesis techniques have been developed where a key step is the palladium-catalyzed coupling of a purine derivative to a resin-bound allylic substrate, facilitating the efficient production of carbocyclic nucleosides. nih.gov
Stereocontrolled Hydroxylation via Osmium Tetraoxide Oxidation
Following the palladium-coupling reaction, the next critical step is the stereocontrolled dihydroxylation of the cyclopentene (B43876) ring of the intermediate, (1S,4R)-4-(6-amino-2-fluoro-9H-purin-9-yl)cyclopent-2-en-1-ol. nih.gov This transformation is achieved through oxidation with osmium tetraoxide (OsO₄) in the presence of a co-oxidant, typically 4-methylmorpholine (B44366) N-oxide (NMO). nih.govnih.govcabidigitallibrary.org
Osmium tetraoxide is a reliable reagent for the cis-dihydroxylation of alkenes, proceeding through a proposed [3+2] or [2+2] cycloaddition pathway to form an osmate ester intermediate. skku.edu This intermediate is then hydrolyzed to yield the cis-1,2-diol. skku.edu The use of OsO₄ allows for the introduction of two hydroxyl groups with a specific and predictable stereochemistry, which is crucial for establishing the final stereoconfiguration of this compound. nih.gov The reaction is highly selective and can be performed catalytically, making it an efficient method in organic synthesis. skku.edu
Mitsunobu Reaction as a Synthetic Strategy for Analogues and Epimers
The Mitsunobu reaction is a versatile and powerful tool for the synthesis of nucleoside analogues and for inverting the stereochemistry of chiral centers. organic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols into a variety of other functional groups with a clean inversion of stereochemistry. organic-chemistry.org
In the context of this compound, the Mitsunobu reaction has been instrumental in the synthesis of its 4'-epimer. nih.gov An efficient synthesis was developed using a bis-t-butoxycarbonyl (Boc) protected 2-fluoroadenine as the nucleophile. nih.govresearchgate.net This protected substrate exhibits improved solubility in reaction solvents like tetrahydrofuran (B95107) (THF), leading to significantly higher yields in the Mitsunobu coupling with the corresponding cyclopentenol. nih.govresearchgate.net This strategy highlights the importance of substrate modification to overcome challenges such as poor solubility of nucleobases. researchgate.net The reaction proceeds by activating the alcohol with a combination of triphenylphosphine (B44618) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD), followed by nucleophilic substitution by the incoming nucleobase. organic-chemistry.org
Exploration of Synthetic Routes for Stereoisomers and Epimers of this compound
Specifically, the 4'-epimer of this compound was successfully synthesized by employing a bis-t-butoxycarbonyl (Boc) protected 2-fluoroadenine in a Mitsunobu reaction with the appropriate cyclopentenol. nih.govresearchgate.net The use of the Boc-protected nucleobase was critical as it overcame the low solubility of unprotected 2-fluoroadenine in THF, resulting in a much-improved reaction yield. nih.govresearchgate.net The reaction proceeds with an inversion of configuration at the alcohol center, making it a powerful method for generating stereoisomers. organic-chemistry.org
The synthesis of different stereoisomers often requires the preparation of diastereomerically pure starting materials. beilstein-journals.org For instance, the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid, a related carbocyclic structure, has been achieved through scalable methods involving resolution of intermediates. nih.gov Such strategies could be adapted for the synthesis of a complete library of this compound stereoisomers.
Design and Synthesis of Advanced this compound Analogues and Derivatives
The core structure of this compound has been a scaffold for the design and synthesis of more advanced analogues with potentially improved biological activity. ucsd.edu Research has focused on modifying both the carbocyclic ring and the purine base.
One approach involves the synthesis of analogues with substitutions at various positions of the cyclopentane (B165970) ring. For example, the synthesis of 4′-modified noraristeromycin analogues has been reported. researchgate.net Additionally, fluorinated cyclopentenyladenine derivatives have been synthesized as potent inhibitors of S-adenosylhomocysteine hydrolase. ucsd.edu
The synthesis of these advanced analogues often employs the same key reactions used for the parent compound, such as palladium-catalyzed coupling and the Mitsunobu reaction. thieme-connect.comnih.gov For instance, palladium-catalyzed reactions enable the introduction of a wide range of substituents onto the nucleobase. nih.gov The development of solid-phase synthesis methods has also facilitated the creation of libraries of carbocyclic nucleoside analogues for biological screening. nih.gov
Table of Key Synthetic Reactions and Reagents
| Reaction | Key Reagents | Purpose in Synthesis |
|---|---|---|
| Palladium-Coupling | Palladium catalyst, (1S, 4R)-cis-4-acetoxy-2-cyclopenten-1-ol, Sodium salt of 2-fluoroadenine | Formation of the C-N bond between the carbocyclic ring and the purine base. nih.govnih.gov |
| Osmium Tetraoxide Oxidation | Osmium tetraoxide (OsO₄), 4-methylmorpholine N-oxide (NMO) | Stereocontrolled cis-dihydroxylation of the cyclopentene ring. nih.govcabidigitallibrary.org |
Table of Synthesized this compound Derivatives and Intermediates
| Compound | Key Synthetic Feature | Reference |
|---|---|---|
| (1S,4R)-4-(6-amino-2-fluoro-9H-purin-9-yl)cyclopent-2-en-1-ol | Intermediate formed via Palladium-coupling. | nih.govnih.gov |
| This compound | Final product after OsO₄ oxidation. | nih.govcabidigitallibrary.org |
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (1S, 4R)-cis-4-acetoxy-2-cyclopenten-1-ol |
| 2-fluoroadenine |
| (1S,4R)-4-(6-amino-2-fluoro-9H-purin-9-yl)cyclopent-2-en-1-ol |
| Osmium tetraoxide |
| 4-methylmorpholine N-oxide |
| bis-t-butoxycarbonyl (Boc) protected 2-fluoroadenine |
| Tetrahydrofuran |
| Triphenylphosphine |
| Diethylazodicarboxylate |
| 2-aminocyclopentanecarboxylic acid |
| Noraristeromycin |
Molecular and Enzymatic Interactions of 2 Fluoronoraristeromycin
Mechanism of S-Adenosyl-L-Homocysteine Hydrolase (SAHH) Inhibition
2-Fluoronoraristeromycin functions by inhibiting SAHH, which catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (B11128) and L-homocysteine. The accumulation of SAH, a product of S-adenosylmethionine (SAM)-dependent methylation reactions, leads to feedback inhibition of methyltransferases, thereby disrupting essential cellular processes. The inhibitory profile of this compound shows notable differences between the parasite and human enzymes.
This compound demonstrates significant inhibitory activity against the recombinant SAHH from Plasmodium falciparum (pfSAHH) nih.gov. Research has determined its half-maximal inhibitory concentration (IC50) against pfSAHH to be 13 μM nih.gov. The introduction of a fluorine atom at the 2-position of the adenine (B156593) ring is a key modification that confers selectivity for the parasite's enzyme nih.gov.
This selectivity is quantified by the selectivity index, which is the ratio of the IC50 for the human enzyme to the IC50 for the parasite enzyme. For this compound, this index is 4.8, indicating it is nearly five times more potent against pfSAHH than its human counterpart nih.gov. This is a marked improvement over its parent compound, Noraristeromycin, which, while more potent against pfSAHH (IC50 = 3.1 μM), is not selective and preferentially inhibits the human enzyme (selectivity index = 0.35) nih.gov.
The inhibitory activity of this compound against human S-adenosyl-L-homocysteine hydrolase (HsSAHH) is considerably weaker than its effect on pfSAHH. Based on its IC50 value against pfSAHH (13 μM) and its selectivity index (4.8), the calculated IC50 for HsSAHH is approximately 62.4 μM nih.gov. This demonstrates a clear preference for the parasitic enzyme, a desirable characteristic for an antimalarial drug candidate. In contrast, Noraristeromycin is more potent against HsSAHH, with an IC50 value of approximately 1.09 μM, highlighting the critical role of the 2-fluoro substitution in achieving parasite selectivity nih.gov.
| Compound | pfSAHH IC50 (μM) | HsSAHH IC50 (μM) | Selectivity Index (HsSAHH/pfSAHH) |
|---|---|---|---|
| This compound | 13 | 62.4 | 4.8 |
| Noraristeromycin | 3.1 | 1.09 | 0.35 |
Structural Basis of Enzyme-Inhibitor Complex Formation
The selective inhibition of pfSAHH by this compound is rooted in specific structural differences between the active sites of the parasite and human enzymes. Computational and structural studies have provided insights into the precise nature of this molecular recognition.
The structural rationale for the selectivity of this compound lies in a key difference in the enzyme's active site architecture. X-ray crystal structure analysis of pfSAHH has revealed the presence of an additional pocket or space near the C2 position of the adenine ring binding site nih.gov. This space is not present in the active site of HsSAHH nih.gov.
Molecular docking and simulation studies suggest that the fluorine atom at the C2 position of this compound fits snugly into this unique hydrophobic pocket within pfSAHH. This specific interaction enhances the binding affinity and residency time of the inhibitor in the parasite enzyme's active site, leading to more effective and selective inhibition. For the human enzyme, which lacks this pocket, the fluorine atom creates a steric hindrance, resulting in weaker binding and lower inhibitory potency.
Molecular dynamics simulation studies on the closely related inhibitor 2-Fluoroaristeromycin have identified several key amino acid residues within the binding pocket of pfSAHH that are crucial for interaction. These residues create the binding environment and contribute to the stability of the enzyme-inhibitor complex. The key interacting residues in pfSAHH include Leu53, His54, Thr56, Glu58, Cys59, Asp134, Glu200, Lys230, Leu389, Leu392, Gly397, Hip398, Met403, and Phe407 researchgate.netresearchgate.net.
Among these, Cys59 has been highlighted as a particularly important residue for conferring selectivity, as it lines the unique pocket that accommodates the C2-fluoro substituent researchgate.netresearchgate.net. In contrast, studies on mammalian SAHH show that the adenosine moiety of substrates interacts with a highly conserved set of residues, including Leu54, Thr57, Glu59, Asp131, Glu156, and Met358 nih.gov. The differences in the residues lining this binding pocket, particularly the presence of Cys59 and the extra space in pfSAHH, are critical determinants of the selective inhibition by this compound.
| Enzyme | Key Interacting Residues with Adenosine-like Ligands |
|---|---|
| pfSAHH | Leu53, His54, Thr56, Glu58, Cys59, Asp134, Glu200, Lys230, Leu389, Leu392, Gly397, Hip398, Met403, Phe407 |
| HsSAHH | Leu54, Thr57, Glu59, Asp131, Glu156, Thr157, Met358, Phe362 (conserved adenosine binding) |
The binding of this compound to the SAHH active site is stabilized by a combination of intermolecular forces.
Hydrogen Bonding: The inhibitor forms a network of hydrogen bonds with the enzyme's active site residues. The hydroxyl groups on the carbocyclic ring and the exocyclic amino group and nitrogen atoms of the purine (B94841) ring act as hydrogen bond donors and acceptors. These interactions likely involve polar residues such as Thr56, Glu58, and Asp134 in pfSAHH, anchoring the inhibitor in the correct orientation for effective inhibition.
Downstream Biochemical Consequences of SAHH Inhibition on Methylation Pathways
Inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH) by compounds such as this compound sets in motion a cascade of biochemical events that profoundly impact cellular methylation pathways. The primary consequence of SAHH inhibition is the intracellular accumulation of S-adenosyl-L-homocysteine (SAH), a potent product inhibitor of virtually all S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of the cellular methylation cycle leads to widespread downstream effects on the methylation of various critical biomolecules, including DNA, RNA, and proteins.
The ratio of SAM to SAH is a critical determinant of the cell's methylation capacity. Under normal physiological conditions, SAHH efficiently hydrolyzes SAH to homocysteine and adenosine, thus maintaining a high SAM/SAH ratio favorable for methyltransferase activity. However, upon inhibition of SAHH by this compound, the accumulating SAH competitively inhibits methyltransferases, leading to a decrease in the SAM/SAH ratio and a state of cellular hypomethylation. This altered methylation landscape can have significant consequences for cellular function and gene expression.
Impact on DNA Methylation:
The methylation of DNA, primarily at cytosine residues within CpG dinucleotides, is a crucial epigenetic modification that plays a pivotal role in regulating gene expression. Inhibition of SAHH and the subsequent accumulation of SAH can lead to global and gene-specific DNA hypomethylation. This occurs because DNA methyltransferases (DNMTs), the enzymes responsible for maintaining and establishing DNA methylation patterns, are inhibited by elevated SAH levels.
Gene Expression: Hypomethylation of promoter regions can lead to the inappropriate activation of genes, including proto-oncogenes and transposable elements, potentially contributing to cellular transformation.
Genomic Instability: Aberrant DNA methylation patterns can compromise genomic stability.
Impact on RNA Methylation:
RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), are also subject to extensive methylation, which influences their stability, processing, and function. The inhibition of RNA methyltransferases by SAH can disrupt these processes. For instance, the hypomethylation of the tRNA for selenocysteine (tRNA(Sec)) has been shown to suppress the expression of selenoproteins like glutathione peroxidase 1 (GPx-1), leading to increased oxidative stress Current time information in Adelaide, AU..
Impact on Protein Methylation:
Protein methylation is a vital post-translational modification that regulates protein function, localization, and interaction with other molecules. Both histone and non-histone proteins are targets of methylation.
Histone Methylation: The methylation of histone tails is a key component of the histone code, which dictates chromatin structure and gene accessibility. Inhibition of histone methyltransferases (HMTs) by SAH can alter histone methylation patterns, leading to changes in gene transcription.
Non-Histone Protein Methylation: A vast array of non-histone proteins are also methylated, affecting diverse cellular processes such as signal transduction, DNA repair, and RNA metabolism. The accumulation of SAH can inhibit the methylation of these proteins, thereby dysregulating these critical cellular functions.
While the general biochemical consequences of SAHH inhibition are well-established, detailed quantitative data specifically for this compound's impact on intracellular SAM and SAH levels, the SAM/SAH ratio, and the methylation status of specific substrates are not extensively available in the public domain. The following table summarizes the generalized effects of SAHH inhibition on methylation pathways.
| Affected Pathway | Key Enzymes Inhibited | Primary Consequence | Downstream Effects |
| DNA Methylation | DNA Methyltransferases (DNMTs) | DNA Hypomethylation | Altered gene expression, potential for genomic instability |
| RNA Methylation | RNA Methyltransferases | RNA Hypomethylation | Impaired RNA stability, processing, and function (e.g., reduced selenoprotein expression) |
| Protein Methylation | Histone and Non-Histone Methyltransferases | Protein Hypomethylation | Altered chromatin structure, dysregulated protein function and signaling pathways |
Table 1: Generalized Downstream Biochemical Consequences of SAHH Inhibition
In model organisms such as Drosophila melanogaster and Saccharomyces cerevisiae, genetic or dietary-induced accumulation of SAH has been demonstrated to cause developmental delays, growth defects, and impaired protein and phospholipid methylation nih.gov. These findings underscore the critical role of maintaining a low intracellular SAH concentration for normal cellular function and development.
Preclinical Biological Activity and Cellular Pharmacology of 2 Fluoronoraristeromycin
In Vitro Studies on Pathogenic Organisms
In vitro studies are fundamental to characterizing the antiparasitic potential of a compound. For 2-Fluoronoraristeromycin, these studies have primarily centered on its efficacy against Plasmodium falciparum, the deadliest species of malaria parasite, with further context provided by the broader study of related compounds against other protozoa.
This compound has demonstrated significant inhibitory activity against the asexual blood stages of Plasmodium falciparum. nih.gov Its primary molecular target is the parasitic enzyme S-adenosyl-L-homocysteine (SAH) hydrolase (PfSAHH). nih.govnih.gov This enzyme is crucial for the parasite's survival as it catalyzes the hydrolysis of SAH into adenosine (B11128) and homocysteine. The inhibition of PfSAHH leads to the intracellular accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov The suppression of these essential methylation reactions disrupts critical cellular processes within the parasite, leading to an anti-cellular effect and inhibition of growth. nih.gov
The compound exhibits selective inhibition of the parasite's enzyme over the human homolog (HsSAHH). Research indicates that this compound is a more potent inhibitor of PfSAHH than HsSAHH. While its parent compound, noraristeromycin, is a potent but non-selective inhibitor, the addition of a fluorine atom at the 2-position of the adenine (B156593) ring confers this selectivity.
Structural and mutational analyses have revealed the basis for this selectivity. The active site of PfSAHH features an extra space near the C2 position of the adenine ring which is absent in the human enzyme. nih.gov The fluorine atom of this compound occupies this space, enhancing its binding and inhibitory effect. This selective interaction is attributed to steric factors rather than electrostatic effects, providing a clear rationale for its targeted action against the parasite. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Index (HsSAHH/PfSAHH) |
|---|---|---|---|
| This compound | P. falciparum SAHH (PfSAHH) | 13 | 4.8 |
| This compound | Human SAHH (HsSAHH) | 62 | |
| Noraristeromycin | P. falciparum SAHH (PfSAHH) | 3.1 | 0.35 |
| Noraristeromycin | Human SAHH (HsSAHH) | 1.1 |
The activity of SAH hydrolase inhibitors has been explored against a range of kinetoplastid parasites, which include species of Trypanosoma and Leishmania. These organisms are responsible for significant human diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. The reliance of these parasites on similar metabolic pathways, including transmethylation, makes SAH hydrolase an attractive target. However, based on the reviewed scientific literature, specific in vitro activity data for this compound against protozoan species other than Plasmodium falciparum are not widely reported. While various compounds are routinely tested against cultured Leishmania and Trypanosoma species to determine their inhibitory concentrations, specific studies detailing the efficacy of this compound against these organisms could not be identified in the searched sources. nih.govkaums.ac.ir
In Vivo Efficacy Studies in Animal Models (e.g., anti-parasitic effects in mice)
Preclinical in vivo studies in animal models are a critical step in drug development, providing insights into a compound's efficacy, pharmacokinetics, and tolerability in a whole-organism system. For antimalarial research, mouse models are commonly used. These models can involve mice infected with rodent-specific Plasmodium species (e.g., P. berghei) or immunodeficient mice engrafted with human red blood cells and infected with P. falciparum. researchgate.netnih.gov Efficacy in these models is typically assessed by measuring the reduction in parasitemia (the percentage of infected red blood cells) over a specific period of follow-up, which is recommended to be a minimum of 28 days to capture potential recrudescence. nih.gov
Despite the established methodologies for such evaluations, specific reports detailing the in vivo efficacy of this compound in mouse models of malaria or other parasitic infections were not found in the reviewed literature. Therefore, its ability to reduce parasite burden and promote clearance in a live animal model remains to be publicly documented.
Elucidation of Molecular and Cellular Mechanisms beyond Direct Target Inhibition
The primary and well-elucidated mechanism of action for this compound is the direct inhibition of its target enzyme, PfSAHH. nih.gov The downstream molecular and cellular consequences stem directly from this enzymatic blockade.
By inhibiting PfSAHH, this compound causes a buildup of the metabolite S-adenosyl-L-homocysteine (SAH). SAH is a potent product inhibitor of a wide range of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are vital for numerous cellular functions in the parasite, including:
Epigenetic Regulation: Methylation of histones and DNA plays a role in regulating gene expression, and its disruption can have profound effects on parasite development and life cycle progression.
Protein and Lipid Modification: Post-translational methylation of proteins and the methylation of lipids are critical for their function and for cellular signaling.
Metabolism: Methylation is a key step in the biosynthesis of various essential molecules.
The widespread disruption of these methylation-dependent pathways is the ultimate cause of the observed anti-cellular and growth-inhibitory effects on the parasite. Studies on the inhibition of SAH hydrolase in other organisms have shown that it can lead to cell cycle arrest and a reduction in cell proliferation. nih.gov While these specific downstream effects have not been explicitly detailed for this compound in P. falciparum in the reviewed literature, the fundamental mechanism of disrupting the cellular "methylome" is the core consequence of its action. At present, there is no evidence from the reviewed sources to suggest that this compound possesses significant molecular or cellular mechanisms of action beyond those directly linked to the inhibition of SAH hydrolase.
Preclinical Pharmacokinetics and Metabolism Studies of 2 Fluoronoraristeromycin
In Vitro Metabolic Stability and Metabolite Identification in Preclinical Systems
Information regarding the in vitro metabolic stability of 2-Fluoronoraristeromycin in preclinical systems such as liver microsomes or hepatocytes from various species (e.g., mouse, rat, monkey, human) is not publicly available. dntb.gov.ua Such studies are fundamental in early drug discovery to predict a compound's metabolic fate in vivo. mdpi.com
Typically, these investigations involve incubating the compound with liver fractions and monitoring its depletion over time. The data generated would be presented in a table similar to the hypothetical example below, detailing parameters like half-life (t½) and intrinsic clearance (CLint).
Hypothetical Data Table: In Vitro Metabolic Stability of a Test Compound
| Species | System | t½ (min) | CLint (µL/min/mg protein) |
| Mouse | Liver Microsomes | Data not available | Data not available |
| Rat | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
| Monkey | Liver Microsomes | Data not available | Data not available |
| Human | Liver Microsomes | Data not available | Data not available |
Furthermore, the identification of metabolites formed during these in vitro incubations is a critical step. While the synthesis of this compound has been described, the specific metabolites that may be generated through enzymatic processes in the liver have not been documented. chim.itethernet.edu.et
In Vivo Pharmacokinetic Profiling in Animal Models: Absorption, Distribution, and Elimination
Detailed in vivo pharmacokinetic studies of this compound in animal models are not described in the available literature. For a related compound, 2'-Fluoro-6'-methylene carbocyclic adenosine (B11128) (FMCA), and its prodrug, preliminary in vivo studies in chimeric mice have been mentioned in the context of its anti-HBV activity, but specific pharmacokinetic parameters were not provided. nih.govresearchgate.netacs.orgnih.gov
A comprehensive pharmacokinetic profile would typically involve administering the compound to animal models (e.g., mice, rats, monkeys) and measuring its concentration in plasma and other tissues over time. This allows for the determination of key parameters such as:
Absorption: Bioavailability (F%) after oral administration.
Distribution: Volume of distribution (Vd) and tissue distribution.
Elimination: Clearance (CL) and elimination half-life (t½).
The results of such studies are usually summarized in a table, as shown in the hypothetical example below.
Hypothetical Data Table: Pharmacokinetic Parameters of a Test Compound in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| Mouse | Data not available | IV / PO | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Data not available | IV / PO | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | IV / PO | Data not available | Data not available | Data not available | Data not available | Data not available |
Characterization of Metabolic Pathways in Preclinical Biological Matrices
The metabolic pathways of this compound in preclinical biological matrices (e.g., plasma, urine, feces) have not been elucidated in published research. The presence of a fluorine atom can influence metabolic stability. mdpi.com For carbocyclic nucleosides, metabolic pathways can involve phosphorylation, which is often a key step for their biological activity, as well as other biotransformations. researchgate.net
Characterization studies would typically involve analyzing samples from in vivo animal studies to identify and quantify the parent compound and its metabolites. This information helps to understand the primary routes of elimination and whether the metabolites are active or inactive. Without experimental data, the metabolic fate of this compound remains speculative.
Advanced Research Methodologies Applied to 2 Fluoronoraristeromycin Studies
Computational Chemistry and Molecular Modeling Techniques
Computational methods are fundamental in the study of 2-Fluoronoraristeromycin, providing insights that guide further biochemical and cellular research. pitt.eduschrodinger.com These techniques allow for the prediction and analysis of molecular interactions at an atomic level. pitt.edu
In silico screening and virtual ligand design are pivotal in identifying and optimizing inhibitors for S-adenosyl-L-homocysteine hydrolase (SAHH). nih.gov SAHH is a critical enzyme that regulates biological methylation by hydrolyzing S-adenosyl-L-homocysteine (SAH), a potent inhibitor of methyltransferase enzymes. nih.gov The inhibition of SAHH is a therapeutic strategy for various diseases, including malaria. nih.govresearchgate.net
Researchers utilize computational docking to screen libraries of compounds for their potential to bind to the active site of SAHH. nih.govresearchgate.net This process involves creating a three-dimensional model of the target enzyme and computationally fitting potential ligands into the binding pocket to estimate their binding affinity. For instance, studies on Plasmodium falciparum SAHH (PfSAHH) use this approach to identify novel antimalarial drug candidates. researchgate.netresearchgate.net While this compound is a known inhibitor, these screening methods are used to discover new scaffolds or to design more potent analogues. nih.govresearchgate.net The process helps in prioritizing compounds for chemical synthesis and subsequent biological testing, thereby streamlining the drug discovery pipeline. nih.gov
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-SAHH complex over time. researchgate.netplos.orgucl.ac.uk These simulations provide detailed insights into the stability of the ligand within the enzyme's active site and the specific interactions that maintain the binding conformation. nih.govresearchgate.net
Once docked, the ligand-protein complex is subjected to simulations that calculate the forces between atoms and their subsequent movements, revealing how the complex behaves in a solvated, dynamic environment. plos.orgnih.gov For this compound, MD simulations have been used to confirm the stability of its binding to PfSAHH. researchgate.net Analysis of the simulation trajectories can reveal key hydrogen bonds and hydrophobic interactions. For example, studies have shown that this compound forms multiple hydrogen bonds with active site residues of both human SAHH (HsSAHH) and PfSAHH. nih.gov The binding free energies can also be calculated from these simulations using methods like Molecular Mechanics Generalized Born Surface Area (MMGBSA) to quantify the strength of the interaction. nih.govplos.org
| Enzyme | Interacting Residues | Interaction Type | Reference |
|---|---|---|---|
| HsSAHH | Leu54, His55, Thr57, Glu59, Thr60, Asp131, Glu156, Thr157, Lys186, Asp190, Met351, Gly352, His353, Met358, Phe362 | Hydrogen Bonding & van der Waals | nih.gov |
| PfSAHH | Specific residue interactions determined via docking show high binding affinity. | Hydrogen Bonding & van der Waals | nih.govresearchgate.netresearchgate.net |
Biochemical Assays for Enzyme Kinetics and Inhibition Characterization
Biochemical assays are essential for quantifying the inhibitory activity of this compound against SAHH. nih.govscribd.com These experiments measure enzyme reaction rates to determine kinetic parameters such as K_m (Michaelis constant) and V_max (maximum reaction velocity), as well as the inhibitor's potency, often expressed as the IC₅₀ value (half-maximal inhibitory concentration). scribd.comthermofisher.comfrontiersin.org
The activity of SAHH is typically monitored using spectrophotometric assays, which measure the change in absorbance as the substrate is converted to product. scribd.comthermofisher.com The inhibitory effect of this compound is determined by measuring the enzyme's activity in the presence of varying concentrations of the compound. nih.gov Studies have shown that this compound possesses significant inhibitory activity against recombinant P. falciparum SAH hydrolase. nih.govnih.gov These assays are critical for comparing the selectivity of the inhibitor against SAHH from different species, such as P. falciparum versus human, which is a key factor in developing safe and effective drugs. nih.govresearchgate.net Fluorimetric assays are also commonly used for their high sensitivity in determining inhibitory potency. nih.govnih.gov
| Target Enzyme | Assay Type | Key Finding | Reference |
|---|---|---|---|
| Plasmodium falciparum SAHH | Enzyme Inhibition Assay | Significant inhibitory activity observed. | nih.govnih.gov |
| Human SAHH | Enzyme Inhibition Assay | Moderate inhibitory activity reported. | researchgate.net |
Cell-Based Assays for Evaluating Biological Responses and Mechanistic Pathways
Cell-based assays bridge the gap between biochemical activity and physiological effects by evaluating the impact of this compound in a living system. fraunhofer.debmglabtech.comnih.gov These assays are used to assess the compound's ability to inhibit pathogen growth and to probe the downstream consequences of SAHH inhibition. fraunhofer.defrontiersin.org
For example, the anti-parasitic activity of this compound and its analogs is evaluated using in vitro growth inhibition assays with cultured P. falciparum parasites. nih.govfrontiersin.org In these experiments, parasite viability is measured after treatment with the compound, providing a direct measure of its biological efficacy. frontiersin.orgniph.go.jp Such assays have confirmed the selective growth inhibition of P. falciparum by 2-position substituted adenosine (B11128) analogues. nih.gov Cell-based reporter gene assays can also be employed to understand the mechanistic pathways affected by SAHH inhibition, as the disruption of methylation can alter gene expression. bmglabtech.comsvarlifescience.com These assays are crucial for validating the compound's mechanism of action and for assessing its potential as a therapeutic agent. nih.govnih.gov
Spectroscopic and Chromatographic Techniques for Research Compound Characterization and Purity Assessment
The synthesis of this compound requires rigorous characterization to confirm its chemical identity and purity. researchgate.netnih.gov Spectroscopic and chromatographic techniques are the cornerstone of this analytical process. researchgate.netmdpi.com
Future Research Directions and Unexplored Avenues for 2 Fluoronoraristeromycin
Rational Design Strategies for Enhanced SAHH Inhibitors with Improved Specificity
The development of more potent and selective inhibitors of P. falciparum SAHH (PfSAHH) is a critical next step. The structural differences between the active sites of PfSAHH and human SAHH (HsSAHH) provide a foundation for the rational design of species-specific inhibitors. researchgate.net A key distinction lies in a single amino acid residue: Cys59 in PfSAHH corresponds to Thr60 in HsSAHH. researchgate.net This difference has been identified as a crucial factor for the selective inhibition by compounds like 2-fluoronoraristeromycin. oup.com
Future rational design strategies should focus on exploiting this and other subtle differences in the binding pockets. Molecular dynamics simulations have identified several key residues in the PfSAHH binding pocket that interact with 2-fluoroaristeromycin, including Leu53, His54, Thr56, Glu58, Cys59, Asp134, Glu200, Lys230, Leu389, Leu392, Gly397, His398, Met403, and Phe407. researchgate.net By targeting these residues, medicinal chemists can design new analogs of this compound with enhanced binding affinity and specificity for the parasite's enzyme. This approach minimizes the potential for off-target effects and toxicity in the human host. The goal is to create inhibitors that are highly effective against the parasite while remaining inert towards the human counterpart of the enzyme. nih.gov
Identification of Novel Secondary Molecular Targets or Synergistic Pathways in Preclinical Models
While SAHH is the primary known target of this compound, exploring the possibility of secondary molecular targets or synergistic pathways could unveil new therapeutic strategies. The inhibition of SAHH disrupts methylation-dependent processes, which are fundamental to a wide range of cellular functions, including nucleic acid and protein synthesis. nih.gov It is plausible that the downstream effects of SAHH inhibition could sensitize the parasite to other drugs or that this compound itself interacts with other cellular components.
Preclinical models, including in vitro cultures of P. falciparum and animal models of malaria, are invaluable for these investigations. niph.go.jp Techniques such as chemical proteomics and genetic screening can be employed to identify other proteins that bind to this compound or to find genes whose disruption enhances the compound's antimalarial activity. For instance, research on other compounds has revealed that they can have multiple targets within the parasite. researchgate.net Identifying such synergistic interactions could lead to the development of powerful combination therapies that are less susceptible to the development of drug resistance.
Advancements in Scalable Synthesis for Research and Preclinical Development
To support extensive preclinical evaluation and potential future clinical trials, the development of a scalable and efficient synthesis for this compound is paramount. The current reported syntheses, while suitable for initial laboratory studies, may not be practical for producing the larger quantities of the compound needed for advanced research. nih.govecsu.edu
Broadening the Scope of Preclinical Biological Applications
The inhibitory activity of this compound against SAHH is not limited to P. falciparum. SAHH is a conserved enzyme found in a variety of organisms, and its inhibition has been explored as a therapeutic strategy for viral infections and cancer. nih.gov Therefore, it is logical to investigate the potential of this compound against other pathogens and diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are currently established for 2-Fluoronoraristeromycin, and how do reaction parameters affect yield?
- Methodological Answer : Synthesis typically involves multi-step nucleoside analog preparation, with fluorination as a critical step. Key factors include:
- Catalyst selection (e.g., palladium-mediated coupling vs. enzymatic fluorination).
- Temperature control to minimize side reactions during fluorination.
- Purification techniques (HPLC vs. column chromatography) to isolate enantiomers.
- A comparative analysis of yields under varying conditions (Table 1) is essential for optimization.
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd-mediated coupling | Pd(PPh₃)₄ | 80 | 45 | 92 |
| Enzymatic fluorination | Fluorinase | 37 | 32 | 88 |
Q. What in vitro assays are recommended for assessing this compound’s antiviral activity?
- Methodological Answer : Standardized cell-based assays include:
- Plaque reduction assays to measure EC₅₀ values in viral models (e.g., influenza A).
- Cytotoxicity screening (CC₅₀) in human cell lines (e.g., HEK293) to calculate selectivity indices (SI = CC₅₀/EC₅₀).
- Time-of-addition studies to identify the stage of viral replication inhibited.
- Ensure assay reproducibility by adhering to CLSI guidelines for antiviral testing .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity be systematically resolved?
- Methodological Answer :
- Conduct meta-analyses of published IC₅₀/CC₅₀ values, stratifying by cell type, assay duration, and compound purity.
- Perform sensitivity analyses to identify outliers (e.g., studies using impure batches).
- Validate findings via dose-response curves across multiple labs using standardized protocols.
Q. What computational approaches are effective in predicting off-target interactions of this compound?
- Methodological Answer :
- Molecular docking : Screen against human kinases or metabolic enzymes (e.g., CYP3A4) using AutoDock Vina.
- MD simulations : Analyze binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
- Pharmacophore modeling : Identify structural motifs prone to off-target binding.
Q. How can researchers optimize the enantiomeric purity of this compound for in vivo studies?
- Methodological Answer :
- Apply chiral chromatography (e.g., Chiralpak IA column) with hexane:isopropanol gradients.
- Use circular dichroism (CD) to confirm absolute configuration.
- Monitor enantiomeric excess (ee) via NMR with chiral shift reagents (e.g., Eu(hfc)₃).
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Fit data to four-parameter logistic models (GraphPad Prism) to calculate EC₅₀/CC₅₀.
- Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons.
- Report confidence intervals (95%) to quantify uncertainty.
- Avoid overinterpreting "significant" differences without verifying assay power .
Q. How should researchers design studies to investigate this compound’s resistance profile?
- Methodological Answer :
- Serial passage assays : Expose viruses to subtherapeutic doses over 20 generations.
- Genomic sequencing : Identify mutations in viral polymerase (e.g., PB1 in influenza).
- Fitness cost analysis : Compare replication rates of wild-type vs. resistant strains.
Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo testing of this compound?
- Methodological Answer :
- Follow 3Rs framework (Replacement, Reduction, Refinement) for animal studies.
- Obtain IACUC approval for protocols (e.g., dosing intervals, endpoint criteria).
- Report ARRIVE guidelines compliance for transparency in preclinical data .
Q. How should conflicting data on metabolic stability be presented in manuscripts?
- Methodological Answer :
- Include supplementary tables with raw half-life (t₁/₂) values from liver microsome assays.
- Discuss interspecies variability (e.g., human vs. murine CYP450 activity).
- Use scatter plots with trendlines to visualize batch-to-batch variability.
- Adhere to Pharmaceutical Research formatting for figures and tables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
